![molecular formula C12H11NO4S2 B062339 Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate CAS No. 175201-55-5](/img/structure/B62339.png)
Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate” is a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular weight of “Methyl 3-amino-2-thiophenecarboxylate” is 157.19 . The empirical formula is C6H7NO2S .
Chemical Reactions Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . In 2018, a one-pot strategy was disclosed for the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .
Physical And Chemical Properties Analysis
“Methyl 3-amino-2-thiophenecarboxylate” is a solid substance with a boiling point of 100-102 °C/0.1 mmHg and a melting point of 62-64 °C .
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including “Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives exhibit anti-inflammatory properties . They can be used in the development of new drugs for treating inflammatory diseases.
Antimicrobial Properties
Thiophene derivatives also show antimicrobial properties . They can be used in the development of new antimicrobial agents.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . They can help protect metals and other materials from corrosion.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.
Anticancer Properties
Thiophene derivatives exhibit anticancer properties . They can be used in the development of new anticancer drugs.
Anti-Atherosclerotic Properties
Thiophene derivatives also show anti-atherosclerotic properties . They can be used in the development of drugs for treating atherosclerosis.
Safety and Hazards
Future Directions
Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of research on thiophene derivatives could involve exploring their potential applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects, suggesting a wide range of potential targets .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (29735), boiling point (4283±550 °C), and density (1517±006 g/cm3) suggest that it may have certain bioavailability characteristics .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall stability .
properties
IUPAC Name |
methyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(13)9(7-18-11)19(15,16)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDFXHNYCGZJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380980 | |
Record name | methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818923 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
175201-55-5 | |
Record name | Methyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175201-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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